2-S-Thiuronium ethanesulfonate

Overview

Description

Synthesis Analysis

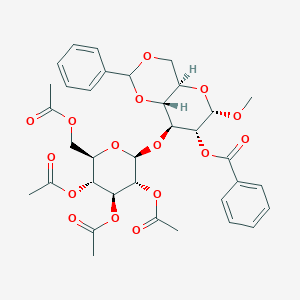

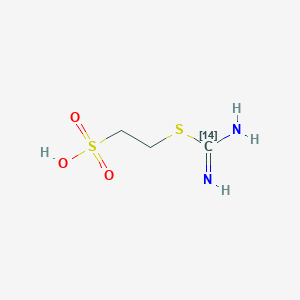

The synthesis of 2-S-Thiuronium ethanesulfonate involves the reaction of sodium 2-bromomethanesulfonate with thiourea. The introduction of a delocalised positive charge to the thiourea functionality, by an alkylation reaction at the sulfur atom, enables dynamic rotameric processes .Molecular Structure Analysis

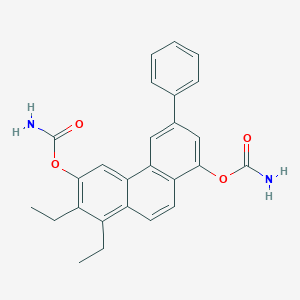

The molecular structure of 2-S-Thiuronium ethanesulfonate consists of a thiourea group attached to an ethanesulfonic acid group. The compound has four different rotamers/isomers which may be recognised: syn – syn, syn – anti, anti – syn and anti – anti .Scientific Research Applications

Biochemical Applications : A study by (Gunsalus, Romesser, & Wolfe, 1978) explored the use of 2-(methylthio)ethanesulfonate analogues as substrates in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This is crucial for understanding biochemical pathways in certain bacteria.

Material Science and Electrochemistry : The electrochemical characteristics of polymers doped with sulfonated thiophenes, including compounds like sodium 2-(3-thienyloxy)ethanesulfonate, were investigated in a study by (Mousavi et al., 2008). These findings are significant for the development of ion-selective electrodes and other electrochemical devices.

Conducting Polymers : Research by (Chayer, Faid, & Leclerc, 1997) demonstrated the synthesis of water-soluble sodium poly(2-(3-thienyloxy)ethanesulfonate), which has applications in creating stable, highly conducting materials.

RNA Labeling and Tracking : A molecular cell study by (Duffy et al., 2015) utilized methanethiosulfonate reagents for labeling and purifying 4-thiouridine-containing RNA, which is a breakthrough in studying RNA turnover and transcription dynamics.

Microbial Metabolism and Environmental Sciences : The study by (Cook & Denger, 2002) focused on the bacterial catabolism of the carbon moiety in C2-sulfonates, including ethanesulfonates. This research is crucial for understanding the environmental fate of organosulfonates.

Pharmaceutical Chemistry : A paper by (Kou et al., 1995) investigated a sulfonate derivatization reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, for use in liquid chromatography, demonstrating applications in pharmaceutical analysis.

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(C-aminocarbonimidoyl)sulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHWZZOUNJCHES-YZRHJBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)S[14C](=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148718 | |

| Record name | 2-S-Thiuronium ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-S-Thiuronium ethanesulfonate | |

CAS RN |

108710-70-9 | |

| Record name | 2-S-Thiuronium ethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108710709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-S-Thiuronium ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.